N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide
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Overview
Description
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methyl-3-nitroaniline with a thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-bromoaniline in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Strong acids or bases.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Hydrolysis: Formation of sulfonic acids or amines.
Scientific Research Applications
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of sensors and catalysts.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, enhances its solubility and reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C17H16N4O4S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[2-(4-methyl-3-nitroanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H16N4O4S2/c1-11-3-6-14(9-16(11)21(22)23)18-17-19-15(10-26-17)12-4-7-13(8-5-12)20-27(2,24)25/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
YOPWBSNRQDILCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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